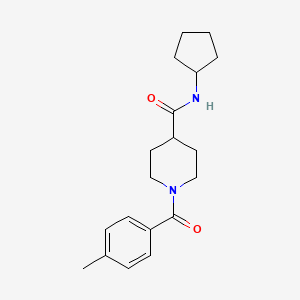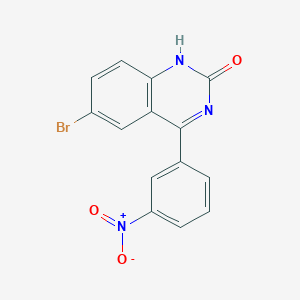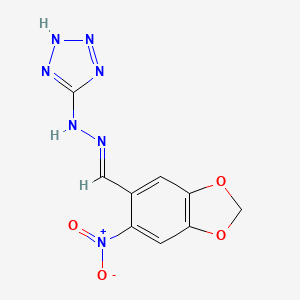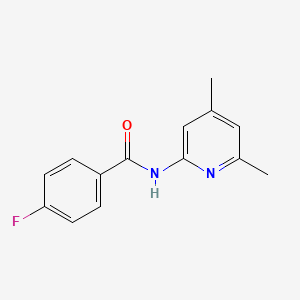
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic uses in the treatment of addiction, specifically for cocaine and alcohol dependence. CPP-109 is a derivative of a naturally occurring compound called vigabatrin, which is used to treat epilepsy.
Mecanismo De Acción
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide works by inhibiting an enzyme called GABA-transaminase, which is involved in the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase GABA levels in the brain, reduce dopamine release in response to drug cues, and decrease the activity of brain regions involved in drug-seeking behavior. In humans, this compound has been shown to reduce cocaine and alcohol use and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. It is also relatively easy to administer to animals and humans. However, there are also some limitations to its use. This compound has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels in the body. It is also not effective for all types of addiction, and more research is needed to determine its efficacy for other drugs of abuse.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide. One area of focus is the development of more effective formulations of the compound that can be administered less frequently. Another area of research is the investigation of this compound's potential therapeutic uses for other types of addiction, such as opioid dependence. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, there is a need for larger clinical trials to determine the safety and efficacy of this compound for long-term use in humans.
Métodos De Síntesis
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methylbenzoyl chloride with cyclopentylamine to form N-cyclopentyl-4-methylbenzamide. This intermediate is then reacted with piperidine and phosgene to form this compound. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic uses in the treatment of addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior and prevent relapse in animal models of addiction. Clinical trials have also shown promising results in reducing cocaine and alcohol use in humans.
Propiedades
IUPAC Name |
N-cyclopentyl-1-(4-methylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-6-8-16(9-7-14)19(23)21-12-10-15(11-13-21)18(22)20-17-4-2-3-5-17/h6-9,15,17H,2-5,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNISMXKYLCCNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)

![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
![3-(1,3-benzodioxol-5-yl)-N-({1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5874375.png)
![5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5874389.png)

![N-(3-chloro-4-fluorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5874398.png)
